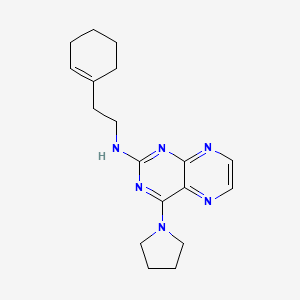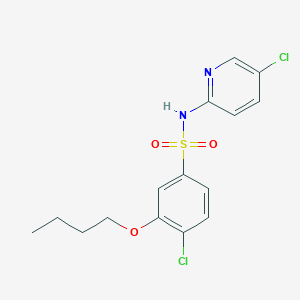![molecular formula C26H23NO5 B12197123 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide](/img/structure/B12197123.png)
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a hexahydrochromene ring, and a carboxamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide typically involves multistep organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzofuran with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization: The acylated product undergoes cyclization to form the hexahydrochromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, such as biodegradable films and conductive polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea: Shares the 4-methylbenzoyl group but differs in the thiourea linkage.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Similar in having a benzamide structure but with different substituents.
Uniqueness
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide is unique due to its combination of a benzofuran ring and a hexahydrochromene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide |
InChI |
InChI=1S/C26H23NO5/c1-15-10-12-16(13-11-15)23(28)25-22(17-6-2-5-9-21(17)32-25)27-26(30)19-14-31-20-8-4-3-7-18(20)24(19)29/h2,5-6,9-14,18,20H,3-4,7-8H2,1H3,(H,27,30) |
InChI Key |
IKDKVQVISPHVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=COC5CCCCC5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B12197052.png)


![N-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide](/img/structure/B12197059.png)
![5-{[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197062.png)

![4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid](/img/structure/B12197068.png)
![2-acetyl-N-ethyl-2'-oxo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-1'(2'H)-carboxamide](/img/structure/B12197074.png)

![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone](/img/structure/B12197093.png)
![N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide](/img/structure/B12197097.png)
![2-{[1-(2-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12197103.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B12197111.png)
![N-[(2E)-4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-sulfonamide](/img/structure/B12197120.png)
